N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine
Overview
Description
N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperidine and is often used as a semi-flexible linker in the development of bifunctional protein degraders for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine typically involves the reaction of 3-(piperidin-4-yl)phenylmethanamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bifunctional protein degraders for targeted protein degradation.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine involves its interaction with specific molecular targets and pathways. In the context of protein degradation, the compound acts as a linker that facilitates the formation of a ternary complex between the target protein and the degradation machinery. This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine
- N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine
Uniqueness
N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine is unique due to its specific structural features that make it an effective linker in the development of bifunctional protein degraders. Its ability to form stable complexes with target proteins and degradation machinery sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(2)11-12-4-3-5-14(10-12)13-6-8-15-9-7-13/h3-5,10,13,15H,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTPHXXCCHWUOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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